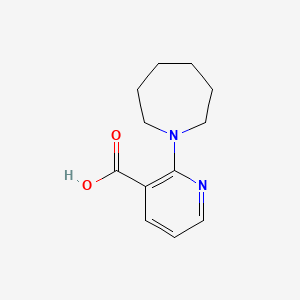
2-Azepan-1-YL-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azepan-1-YL-nicotinic acid, also known as AZNA, is a heterocyclic organic compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 g/mol . It’s a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, polarity, charge, and intermolecular forces. For this compound, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results .Aplicaciones Científicas De Investigación
Receptor Interactions and Lipid Metabolism : Nicotinic acid is known to interact with specific receptors like PUMA-G and HM74, which are highly expressed in adipose tissue and mediate its anti-lipolytic effect. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels in adipose tissue, ultimately inhibiting lipolysis and reducing free fatty acid (FFA) and triglyceride plasma levels (Tunaru et al., 2003). Another study identified HM74 as a low affinity receptor for nicotinic acid, with HM74A acting as a high affinity receptor, suggesting potential targets for drug development in treating dyslipidemia (Wise et al., 2003).
Therapeutic Potential in Atherosclerosis and Cardiovascular Diseases : Nicotinic acid has been shown to inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This effect is mediated through the activation of the GPR109A receptor on immune cells, which promotes cholesterol efflux and impairs macrophage recruitment to atherosclerotic plaques, demonstrating its potential for treating atherosclerosis and other diseases (Lukasova et al., 2011).
Role in Nicotinic Acid-Induced Flushing : Studies have explored the mechanism behind nicotinic acid-induced flushing, a common side effect. It's shown to involve the release of prostaglandins like PGD2 and PGE2 from immune cells, with receptors like GPR109A playing a key role in this response (Benyó et al., 2006).
Molecular Identification and Characterization : The molecular identification of receptors for nicotinic acid like HM74b in adipose tissues has been crucial in understanding its role in antilipolytic effects and in developing novel antihyperlipidemic drugs (Soga et al., 2003).
Other Potential Therapeutic Applications : There is evidence suggesting that nicotinic acid and its derivatives could be used in the treatment of other conditions like obesity, as seen in the study involving the discovery of potent inhibitors of 11β-HSD1, which is an attractive mechanism for treating obesity (Scott et al., 2012).
Safety and Hazards
While specific safety and hazard information for 2-Azepan-1-YL-nicotinic acid is not available, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding skin and eye contact, preventing inhalation or ingestion, and wearing appropriate personal protective equipment .
Mecanismo De Acción
Target of Action
The primary target of 2-Azepan-1-YL-nicotinic acid is believed to be similar to that of niacin, which is also known as nicotinic acid .
Mode of Action
This compound, like niacin, can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is involved in various enzymatic reactions, including ADP‑ribosyltransferases (ART) and sirtuins, as well as in the regulation of nicotinamide coenzymes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a decrease in lipid levels and a modulation of immune cell activity, similar to the effects of niacin .
Propiedades
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHKSJTGCVOAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362940 |
Source


|
| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
571913-22-9 |
Source


|
| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

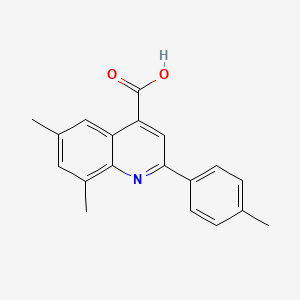
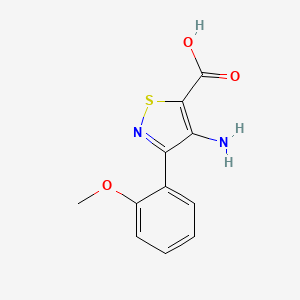
![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
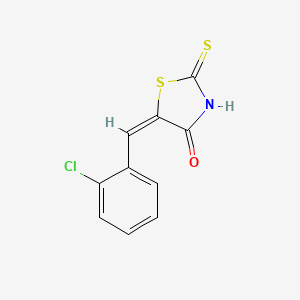
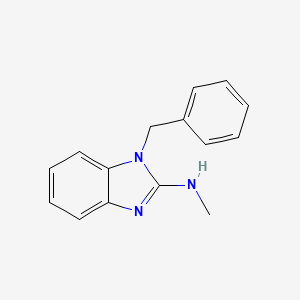
![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)


![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)
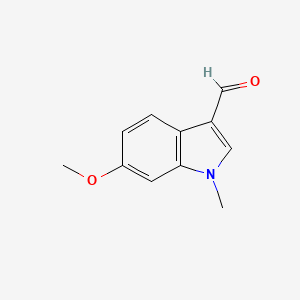

![2-[4-(4-fluorophenyl)phenyl]acetic Acid](/img/structure/B1362845.png)